Ethylenediaminetetraacetic acid copper salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediaminetetraacetic acid copper salt is a coordination compound formed by the chelation of copper ions with ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, including analytical chemistry, medicine, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid copper salt can be synthesized by reacting ethylenediaminetetraacetic acid with a copper salt, such as copper sulfate or copper chloride, in an aqueous solution. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the gradual addition of the copper salt solution under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of the ethylenediaminetetraacetic acid copper complex.
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure optimal yield and quality.
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid copper salt primarily undergoes complexation reactions, where it forms stable complexes with various metal ions. It can also participate in redox reactions, where the copper ion can be reduced or oxidized depending on the reaction conditions.
Common Reagents and Conditions
Complexation Reactions: this compound reacts with metal ions such as calcium, magnesium, and iron in aqueous solutions. The reaction conditions typically involve neutral to slightly alkaline pH.
Redox Reactions: In the presence of reducing agents like ascorbic acid, the copper ion in this compound can be reduced from Cu(II) to Cu(I). Conversely, oxidizing agents can oxidize Cu(I) back to Cu(II).
Major Products Formed
Complexation Reactions: The major products are stable metal-ethylenediaminetetraacetic acid complexes.
Redox Reactions: The products depend on the specific redox reaction but may include reduced or oxidized forms of copper and other metal ions.
Scientific Research Applications
Ethylenediaminetetraacetic acid copper salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and to prevent metal ion interference in various chemical reactions.
Biology: Employed in studies involving metal ion transport and homeostasis in biological systems.
Medicine: Investigated for its potential use in chelation therapy to remove excess copper from the body in conditions like Wilson’s disease.
Industry: Utilized in industrial processes to control metal ion concentrations, such as in water treatment and textile manufacturing.
Mechanism of Action
The primary mechanism of action of ethylenediaminetetraacetic acid copper salt involves the chelation of metal ions. Ethylenediaminetetraacetic acid has multiple binding sites that can coordinate with metal ions, forming stable ring-like structures known as chelates. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this can help regulate metal ion concentrations and mitigate toxicity.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid: Another chelating agent with similar properties but with an additional amine group, providing more binding sites.
Nitrilotriacetic acid: A simpler chelating agent with fewer binding sites compared to ethylenediaminetetraacetic acid.
Iminodisuccinic acid: A biodegradable chelating agent used as an alternative to ethylenediaminetetraacetic acid in some applications.
Uniqueness
Ethylenediaminetetraacetic acid copper salt is unique due to its high stability and strong binding affinity for metal ions. This makes it particularly effective in applications requiring precise control of metal ion concentrations. Its versatility and effectiveness in forming stable complexes with a wide range of metal ions set it apart from other chelating agents.
Properties
CAS No. |
12276-01-6 |
---|---|
Molecular Formula |
C10H12CuN2O8.2H C10H14CuN2O8 |
Molecular Weight |
353.77 g/mol |
IUPAC Name |
copper;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI Key |
BDXBEDXBWNPQNP-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2].[Cu+2] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cu+2] |
Synonyms |
Cuprate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.